3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound that features a bromophenyl group attached to an oxadiazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the bromophenyl and aniline groups. One common method involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS). The final step involves the coupling of the oxadiazole intermediate with aniline through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The oxadiazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features but different functional groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group.
Uniqueness
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H10BrN3O |
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Molecular Weight |
316.15 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C14H10BrN3O/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H,16H2 |
InChI Key |
DAYBLGHBUFHVPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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